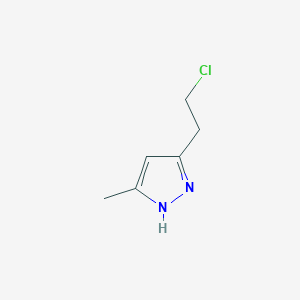

3-(2-chloroethyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVOOKWAIOTJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456479 | |

| Record name | 3-(2-Chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54055-29-7 | |

| Record name | 3-(2-Chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Chloroethyl 5 Methyl 1h Pyrazole and Its Precursors

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is typically achieved through the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. The regioselectivity of this reaction is a key consideration, particularly when unsymmetrical 1,3-dicarbonyl compounds or their equivalents are used.

Cyclocondensation Approaches

The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with hydrazine. jk-sci.comnih.gov To synthesize a 5-methyl-1H-pyrazole, a common and readily available starting material is acetylacetone (B45752) (pentane-2,4-dione). The reaction of acetylacetone with hydrazine hydrate (B1144303) under acidic or neutral conditions typically proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield 3,5-dimethyl-1H-pyrazole.

To obtain the target molecule, 3-(2-chloroethyl)-5-methyl-1H-pyrazole, a modified 1,3-dicarbonyl precursor would be required, such as 1-chloro-3,5-hexanedione. The reaction of this dicarbonyl compound with hydrazine would be expected to yield a mixture of two regioisomers: this compound and 5-(2-chloroethyl)-3-methyl-1H-pyrazole. The regiochemical outcome of the cyclization is influenced by the reaction conditions and the relative reactivity of the two carbonyl groups.

Alternatively, a precursor to the chloroethyl group, such as a hydroxyethyl group, can be incorporated into the dicarbonyl component. For instance, the reaction of 1-hydroxy-3,5-hexanedione with hydrazine would lead to 3-(2-hydroxyethyl)-5-methyl-1H-pyrazole, which can then be subsequently chlorinated.

| Starting 1,3-Dicarbonyl | Hydrazine Source | Expected Pyrazole Product(s) | Notes |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | Precursor to other functionalized pyrazoles. |

| 1-Chloro-3,5-hexanedione | Hydrazine hydrate | Mixture of this compound and 5-(2-chloroethyl)-3-methyl-1H-pyrazole | Regioselectivity is a key challenge. |

| 1-Hydroxy-3,5-hexanedione | Hydrazine hydrate | 3-(2-Hydroxyethyl)-5-methyl-1H-pyrazole | Precursor for subsequent chlorination. |

The reaction of α,β-unsaturated ketones or aldehydes with hydrazine derivatives provides another versatile route to pyrazoles. For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated carbonyl compound bearing a chloroethyl group and a methyl group at the appropriate positions. For example, the reaction of 5-chloro-1-hexen-3-one with hydrazine could potentially yield the target molecule. The reaction proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration.

The regioselectivity of this reaction is generally more controlled than with unsymmetrical 1,3-dicarbonyls. The initial Michael addition typically occurs with the unsubstituted nitrogen of hydrazine attacking the β-carbon of the enone.

| α,β-Unsaturated Carbonyl | Hydrazine Source | Expected Pyrazole Product |

| 5-Chloro-1-hexen-3-one | Hydrazine hydrate | This compound |

| 5-Hydroxy-1-hexen-3-one | Hydrazine hydrate | 3-(2-Hydroxyethyl)-5-methyl-1H-pyrazole |

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step, combining three or more starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrazoles. A potential MCR strategy for this compound could involve the reaction of a β-ketoester, such as ethyl 4-chloro-3-oxobutanoate, with hydrazine, and a source for the methyl group, such as acetaldehyde or its equivalent, in a one-pot reaction.

One notable example of a multicomponent reaction leading to a pyrazole with a chloro-functionalized side chain is the five-component reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate. nih.gov While this specific reaction leads to a more complex pyrano[2,3-c]pyrazole system, it demonstrates the feasibility of incorporating a chloro-functionalized building block in a multicomponent pyrazole synthesis.

| Component 1 | Component 2 | Component 3 | Component 4 | Expected Product Type |

| Ethyl 4-chloro-3-oxobutanoate | Hydrazine hydrate | Acetaldehyde | Malononitrile | Highly substituted pyrazole |

Alternative Heterocyclic Ring Closure Methods (e.g., [3+2] cycloaddition reactions)

[3+2] Cycloaddition reactions provide a powerful and often highly regioselective method for the construction of five-membered heterocyclic rings, including pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, while alkynes and alkenes serve as the dipolarophiles.

To synthesize this compound via this method, one could envision the reaction of a diazoalkane, such as diazoethane, with an alkyne bearing a chloroethyl group, for instance, 1-chloro-3-butyne. The regioselectivity of the cycloaddition would be crucial in determining the final substitution pattern of the pyrazole ring.

| 1,3-Dipole | Dipolarophile | Expected Pyrazole Product |

| Diazoethane | 1-Chloro-3-butyne | This compound |

Introduction of the Chloroethyl Moiety

An alternative synthetic strategy involves the functionalization of a pre-formed 5-methyl-1H-pyrazole ring. This can be achieved through various methods, most notably through the synthesis of a precursor alcohol followed by chlorination, or through direct alkylation.

A common and effective method for introducing a chloroethyl group is through the conversion of a corresponding alcohol. For example, 3-(2-hydroxyethyl)-5-methyl-1H-pyrazole can be synthesized via the methods described in the preceding sections. This alcohol can then be readily converted to the desired this compound using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often in the presence of a base like pyridine to neutralize the HCl byproduct. beilstein-journals.org Other chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be employed.

Direct alkylation of the pyrazole ring with a chloroethylating agent is another potential route. For instance, Friedel-Crafts type alkylation of 5-methyl-1H-pyrazole with 1,2-dichloroethane (B1671644) in the presence of a Lewis acid catalyst could potentially introduce the chloroethyl group at the C3 or C5 position. However, controlling the regioselectivity of such a reaction can be challenging, and N-alkylation is often a competing reaction.

Another approach involves the functionalization of a pre-existing group on the pyrazole ring. For example, 3-acetyl-5-methyl-1H-pyrazole could be a suitable starting material. Reduction of the acetyl group to an ethyl group, followed by a functional group interconversion, could lead to the desired product. More directly, the acetyl group can be converted to a hydroxyethyl group via reaction with a suitable reagent like sodium borohydride, followed by chlorination as described above.

| Precursor Pyrazole | Reagent(s) | Method |

| 3-(2-Hydroxyethyl)-5-methyl-1H-pyrazole | Thionyl chloride (SOCl₂) | Chlorination of alcohol |

| 5-Methyl-1H-pyrazole | 1,2-Dichloroethane, Lewis Acid | Friedel-Crafts Alkylation |

| 3-Acetyl-5-methyl-1H-pyrazole | 1. NaBH₄2. SOCl₂ | Reduction and Chlorination |

Direct Halogenation Strategies on Hydroxyethyl Precursors

A common and direct approach involves the conversion of a hydroxyethyl group to a chloroethyl group. This is typically achieved by treating a precursor, such as 2-(5-methyl-1H-pyrazol-3-yl)ethanol, with a suitable halogenating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose. For instance, heating 1-(2-hydroxyethyl)-1H-pyrazoles with thionyl chloride in a solvent like chloroform under reflux conditions can effectively yield the corresponding 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. researchgate.net This method provides a straightforward conversion of an alcohol to a chloride.

Incorporation via Chlorinated Building Blocks

An alternative strategy involves constructing the pyrazole ring using starting materials that already contain the chloroethyl functionality. This approach avoids a separate halogenation step on the pyrazole core. For example, the reaction of a chlorinated building block with a suitable hydrazine derivative can directly lead to the formation of a chloroethyl-substituted pyrazole. While specific examples for the target compound are not detailed in the provided information, this "building block" approach is a general and powerful method in heterocyclic synthesis. researchgate.net

Post-Synthetic Modification (e.g., from vinyl or hydroxyethyl precursors)

Post-synthetic modification offers a versatile route to introduce or alter functional groups on a pre-formed pyrazole ring. rsc.orgnih.gov This can involve the conversion of a vinyl group to a chloroethyl group through hydrochlorination. More commonly, as mentioned previously, the transformation of a hydroxyethyl precursor is a key post-synthetic modification. researchgate.net For example, 5-chloro-1-(2-chloroethyl)-1H-pyrazoles can be synthesized by the elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. researchgate.net This highlights the interchangeability of these functional groups in synthetic planning.

Methyl Group Introduction Strategies

The incorporation of the methyl group at the 5-position of the pyrazole ring is another crucial aspect of the synthesis. This can be accomplished either by starting with a methyl-containing precursor or by adding the methyl group to the pyrazole ring at a later stage.

Precursor-Based Incorporation (e.g., using methyl-substituted dicarbonyls)

A widely used and highly effective method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comchim.it To introduce a methyl group at the 5-position, a methyl-substituted dicarbonyl compound is employed as a precursor. For instance, the reaction of ethyl acetoacetate with phenylhydrazine is a classic method for preparing 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.comnih.gov This principle can be applied to the synthesis of the target compound by selecting the appropriate dicarbonyl precursor containing a methyl group.

Directed Methylation Techniques

While precursor-based incorporation is common, directed methylation offers an alternative for introducing a methyl group onto the pyrazole ring. Although challenging due to the potential for reaction at multiple positions, selective N-methylation of pyrazoles has been achieved using specific reagents. nih.govacs.org For C-methylation, while less common for this specific position, various methylation techniques exist in organic synthesis. Enzymatic alkylation has also been explored for the selective methylation of pyrazoles, offering high regioselectivity. nih.gov

Optimization of Reaction Conditions

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the nature of the reagents. For instance, in direct halogenation, the choice of the halogenating agent and the reaction temperature can significantly impact the yield and purity of the product. Similarly, in pyrazole ring formation, the use of catalysts and the control of pH can influence the regioselectivity of the reaction. The optimization of these conditions is crucial for developing a robust and scalable synthesis process.

Below is a table summarizing various synthetic approaches for pyrazole derivatives, which illustrates the types of conditions and reagents that are often considered and optimized.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| Direct Halogenation | Thionyl Chloride | Reflux in Chloroform | Chloroethyl Pyrazole | researchgate.net |

| Ring Formation | Ethyl Acetoacetate, Phenylhydrazine | Reflux | Methyl-substituted Pyrazolone (B3327878) | mdpi.comnih.gov |

| N-Alkylation | N-Chlorosuccinamide/N-Bromosuccinamide, 1,2-Dichloroethane, NaOH, TBAC | 40-50°C | N-Chloroethyl Pyrazole | publishatcj.com |

| Directed N-Methylation | α-Halomethylsilanes | Fluoride source, water | N-Methyl Pyrazole | nih.govacs.org |

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a critical role in the N-alkylation of pyrazoles, influencing reaction rates, yields, and in some cases, the regioselectivity of the substitution.

Commonly, polar aprotic solvents are employed for N-alkylation reactions under basic conditions. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used in conjunction with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the pyrazole NH group, thereby activating it for nucleophilic attack. acs.orgresearchgate.net Research has shown that conducting the alkylation of pyrazole in DMF at 80°C can result in nearly quantitative yields within short reaction times. researchgate.net

In acid-catalyzed N-alkylation, as demonstrated in a study using trichloroacetimidate electrophiles, a range of solvents were tested to optimize the reaction conditions. The results, summarized in the table below, indicated that 1,2-dichloroethane (DCE) provided the highest yield for the specific reaction studied. semanticscholar.org

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | 1,2-Dichloroethane (DCE) | 77 |

| 2 | Acetonitrile (MeCN) | 45 |

| 3 | Tetrahydrofuran (THF) | 56 |

| 4 | Toluene | 63 |

| 5 | Nitromethane | 65 |

For phase-transfer catalysis (PTC), the reaction can be performed in a biphasic system (e.g., aqueous NaOH and an organic solvent) or even under solvent-free conditions, which aligns with green chemistry principles. researchgate.netpublishatcj.com The use of acetonitrile as the organic phase in solid-liquid PTC systems is also a common practice. researchgate.net The regioselectivity of alkylation can also be influenced by the solvent system. For instance, the reaction of 3-methyl-1H-pyrazole with α,β-unsaturated ketones using a cinchona-based phase-transfer catalyst yielded regioisomeric ratios of up to 9:1. researchgate.net

Temperature and Pressure Optimization

Temperature is a crucial parameter that must be optimized to achieve high yields and selectivity while minimizing side reactions. N-alkylation of pyrazoles can be conducted over a wide range of temperatures, from ambient temperature to reflux conditions, depending on the reactivity of the substrate and the chosen synthetic method.

Phase-transfer catalyzed alkylations are often efficient at room temperature (e.g., 25°C) or under mild heating. researchgate.net For example, the synthesis of a 1-(2-chloroethyl)pyrazole derivative via PTC was successfully carried out by maintaining the reaction temperature at 40-50°C for two hours. publishatcj.com

In other systems, higher temperatures are necessary to drive the reaction to completion. Refluxing in solvents like ethanol (B145695) or DMF is a common strategy. sci-hub.semdpi.com Temperature can also be used as a tool to control the reaction outcome. A study demonstrated a temperature-controlled divergent synthesis where pyrazoles were formed at 95°C, while a different product, 1-tosyl-1H-pyrazoles, was formed at a lower temperature under otherwise similar conditions. nih.gov

Pressure is generally not a critical variable for the N-alkylation of pyrazoles with haloalkanes and is typically conducted at atmospheric pressure.

Catalytic Approaches in Synthesis

Various catalytic systems can be employed to facilitate the N-alkylation of pyrazoles, enhancing reaction rates and influencing selectivity.

Phase Transfer Catalysis (PTC): This is a highly effective method for the N-alkylation of pyrazoles. It involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium chloride (TBAC) or tetrabutylammonium bromide (TBAB), to transport the pyrazole anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. publishatcj.comresearchgate.net A key advantage of PTC is the use of mild reaction conditions and inexpensive bases like sodium hydroxide (B78521). publishatcj.com The synthesis of 1-(2-chloroethyl)-4-halo-3,5-dimethylpyrazole has been reported in quantitative yield by reacting the corresponding pyrazole with 1,2-dichloroethane in aqueous NaOH using TBAC as the catalyst. publishatcj.com

Metal Catalysis: While transition-metal catalysis is a cornerstone of modern organic synthesis, its application in the N-alkylation of pyrazoles with simple haloalkanes is less common. Most research in this area focuses on C-H functionalization of the pyrazole ring or N-arylation reactions. organic-chemistry.org However, some metal-catalyzed methods for pyrazole ring synthesis are well-established. For example, copper-catalyzed condensation reactions can produce pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

Nano-catalysis: The use of nano-catalysts is an emerging area in the synthesis of pyrazole derivatives. These catalysts offer advantages such as high surface area and reusability. However, their application has been predominantly demonstrated in the synthesis of the pyrazole ring itself, for instance, through the condensation of 1,3-dicarbonyl compounds with hydrazines. Specific examples of nano-catalysts being used for the subsequent N-alkylation of the pyrazole ring to produce compounds like 1-(2-chloroethyl)-5-methyl-1H-pyrazole are not extensively documented in the literature.

Biocatalysis (Enzymatic Catalysis): A novel and highly selective approach involves the use of engineered enzymes. A recent study reported a catalyst-controlled pyrazole alkylation using a two-enzyme cascade. This system utilized haloalkanes to generate alkylating agents in situ, which were then transferred to the pyrazole substrate by an engineered methyltransferase. This biocatalytic method achieved unprecedented regioselectivity (>99%) for the N-alkylation of a substituted pyrazole, demonstrating its potential for producing single isomers. nih.gov

The table below summarizes various catalytic approaches for N-alkylation of pyrazoles.

| Catalytic Method | Typical Catalyst | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Phase Transfer Catalysis (PTC) | TBAC, TBAB | Alkyl halide, aq. NaOH or K2CO3, 25-50°C | Mild conditions, high yields, inexpensive reagents. | publishatcj.com |

| Acid Catalysis | Camphorsulfonic acid (CSA) | Alkyl trichloroacetimidate, DCE, 80°C | Alternative to basic conditions; sterically controlled regioselectivity. | mdpi.comsemanticscholar.org |

| Biocatalysis | Engineered Methyltransferase | Haloalkane, 30-37°C | Extremely high regioselectivity (>99%). | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Products

Following the synthesis, the purification of 1-(2-chloroethyl)-5-methyl-1H-pyrazole and its intermediates is essential to remove unreacted starting materials, catalysts, and byproducts, particularly the undesired constitutional isomer.

Column Chromatography: This is the most widely used technique for the purification of pyrazole derivatives and the separation of N-alkylated isomers. publishatcj.comnih.gov The choice of the stationary phase (typically silica gel) and the mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane and ethyl acetate, is optimized to achieve effective separation. publishatcj.comnih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC). publishatcj.com

Crystallization: If the target compound or its intermediates are solids, crystallization or recrystallization can be a highly effective method for purification. This technique relies on the differential solubility of the compound and impurities in a given solvent. For instance, a pyrazolone intermediate was purified by recrystallization from ethanol. mdpi.com

Extraction: A standard workup procedure for N-alkylation reactions involves aqueous extraction. The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate) to separate the organic products from inorganic salts and water-soluble impurities. publishatcj.comgoogle.com The organic layer is then washed, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. publishatcj.comgoogle.com

The separation of 1,3- and 1,5-isomers can be challenging, and in some cases, mixtures have been reported as inseparable by standard chromatographic methods, highlighting the importance of developing highly regioselective synthetic routes. sci-hub.se

Chemical Reactivity and Reaction Mechanisms of 3 2 Chloroethyl 5 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, a characteristic that fundamentally defines its reactivity. Its chemical nature is influenced by the presence of two adjacent nitrogen atoms—one pyrrole-like (proton-donating) and one pyridine-like (proton-accepting)—and the substituents at the C-3, C-4, and C-5 positions.

Electrophilic Substitution Pathways (e.g., at C-4 position)

Due to its aromatic and electron-rich nature, the pyrazole ring readily undergoes electrophilic substitution reactions. researchgate.net The regioselectivity of these reactions is highly specific. Electrophilic attack occurs preferentially at the C-4 position. researchgate.netrrbdavc.org Attack at the C-3 or C-5 positions is disfavored as it would generate a highly unstable intermediate with a positive charge on an electronegative nitrogen atom. rrbdavc.org In 3-(2-chloroethyl)-5-methyl-1H-pyrazole, the C-3 and C-5 positions are already substituted, leaving the C-4 position as the primary site for electrophilic attack.

The substituents on the ring, a methyl group and a 2-chloroethyl group, are both considered weakly activating (electron-donating) via an inductive effect. These groups further enhance the nucleophilicity of the pyrazole ring, making it more susceptible to reaction with electrophiles such as those used in nitration, halogenation, and sulfonation reactions. researchgate.net

Metallation and Organometallic Reactions

The N-unsubstituted pyrazole ring possesses an acidic proton at the N-1 position. This proton can be abstracted by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a metal hydride, to generate a pyrazolate anion. nih.gov This anion is a potent nucleophile and can react with a variety of electrophiles, including metal ions. This process, known as metallation, allows for the introduction of metal-containing fragments onto the pyrazole ring, forming organometallic complexes. The resulting metallated pyrazole can then be used in further synthetic transformations, such as cross-coupling reactions.

Tautomerism and Isomerization Pathways

For N-unsubstituted pyrazoles with different substituents at the C-3 and C-5 positions, a phenomenon known as annular tautomerism is observed. nih.govmdpi.com This involves the migration of the proton between the two ring nitrogen atoms (N-1 and N-2), resulting in two distinct tautomeric forms that exist in equilibrium.

For the compound , the two tautomers are:

This compound

5-(2-chloroethyl)-3-methyl-1H-pyrazole

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the polarity of the solvent. nih.govmdpi.commdpi.com Generally, the tautomer where the N-H proton is further from the more electron-donating group is favored. nih.gov The balance between these tautomers can significantly affect the molecule's chemical properties and biological activity. mdpi.com

Reactivity of the Chloroethyl Side Chain

The 2-chloroethyl group attached to the C-3 position is a primary alkyl halide, which is a key site for chemical reactivity, particularly nucleophilic substitution.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2)

The chloroethyl side chain readily participates in nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom (the leaving group). The specific mechanism of this substitution, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), is determined by the structure of the alkyl halide, the strength of the nucleophile, and the solvent. vedantu.comlibretexts.org

For this compound, the chloroethyl group is a primary alkyl halide. This structural feature strongly favors the Sₙ2 mechanism . chemicalnote.commasterorganicchemistry.com

The Sₙ2 reaction is a single-step (concerted) process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, at the same time as the carbon-chlorine bond breaks. chemicalnote.com This pathway is favored because the primary carbon is sterically unhindered, allowing easy access for the attacking nucleophile. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

Conversely, the Sₙ1 mechanism is highly disfavored for this compound. An Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. vedantu.comchemicalnote.com A primary carbocation, which would have to form from the chloroethyl side chain, is extremely unstable and high in energy, making this pathway energetically prohibitive. chemicalnote.commasterorganicchemistry.com

The table below summarizes the factors influencing the choice between Sₙ1 and Sₙ2 pathways and their application to the chloroethyl side chain.

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | The primary alkyl halide structure strongly favors the Sₙ2 pathway. libretexts.org |

| Nucleophile Strength | Weak nucleophiles are sufficient. | Requires a strong nucleophile. | Reactions will proceed efficiently with strong nucleophiles (e.g., -OH, -CN, R-S⁻) via an Sₙ2 mechanism. |

| Solvent | Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate. | Polar aprotic solvents (e.g., acetone, DMSO) enhance nucleophile reactivity. libretexts.org | The reaction can proceed in various solvents, but polar aprotic solvents will accelerate the Sₙ2 rate. |

| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction rate will be second-order, consistent with an Sₙ2 mechanism. chemicalnote.com |

| Stereochemistry | Racemization | Inversion of configuration | Not applicable as the reacting carbon is not a stereocenter. |

Elimination Reactions (E1, E2) Leading to Vinylpyrazoles

The 2-chloroethyl group attached to the pyrazole ring is susceptible to elimination reactions, specifically dehydrochlorination, to yield the corresponding 3-methyl-5-vinyl-1H-pyrazole. This transformation is a crucial method for synthesizing vinylpyrazoles, which are valuable monomers and building blocks in organic synthesis. The elimination of hydrogen chloride can proceed through either a bimolecular (E2) or a unimolecular (E1) mechanism, depending on the reaction conditions.

The E2 mechanism is a single, concerted step where a base removes a proton from the carbon adjacent to the chloroethyl group (the β-carbon), while simultaneously the C-Cl bond breaks and a double bond forms. libretexts.org This pathway is favored by the use of strong, sterically hindered bases and occurs in a single concerted step. For the E2 reaction to proceed, an anti-periplanar arrangement between the β-hydrogen and the chlorine leaving group is typically required, which influences the reaction's stereochemistry. libretexts.org

The E1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous cleavage of the C-Cl bond to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the alkene. youtube.com This mechanism is favored by polar protic solvents that can stabilize the carbocation intermediate and by the absence of a strong base.

In practice, the dehydrohalogenation of N-(2-haloethyl)azoles is often carried out using strong bases like potassium hydroxide (B78521) in ethanol (B145695), which strongly favors the E2 pathway. Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product in elimination reactions. libretexts.orgmasterorganicchemistry.com

| Parameter | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Requirement | Weak base sufficient | Strong base required |

| Solvent | Favored by polar protic solvents | Solvent polarity is less critical |

| Intermediate | Carbocation | None (concerted reaction) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Intramolecular Cyclization Reactions Involving the Chloroethyl Group

The chloroethyl group in this compound provides a reactive electrophilic center that can undergo intramolecular cyclization. This occurs when a nucleophilic site within the same molecule attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new ring. The pyrazole ring itself contains a nucleophilic pyridine-like nitrogen atom (N2) that can act as the internal nucleophile.

This type of reaction can lead to the formation of fused heterocyclic systems. For instance, the N2 atom of the pyrazole ring can attack the electrophilic CH2Cl group, leading to the formation of a pyrazolo[1,5-a]pyridine (B1195680) derivative, although this specific transformation for the title compound is not extensively detailed in the provided context. A well-documented analogue is the intramolecular cyclization of N-(2-chloroethyl)ureas, which readily form active N-phenyl-4,5-dihydrooxazol-2-amines. nih.govulaval.ca This proceeds via an intramolecular SN2 reaction where the oxygen or nitrogen of the urea (B33335) acts as the nucleophile, displacing the chloride to form a five-membered ring. researchgate.net

This reaction pathway is significant for creating more complex, rigid molecular architectures from simpler pyrazole precursors. The feasibility and rate of cyclization depend on several factors, including the nucleophilicity of the attacking atom and the thermodynamic stability of the resulting fused or spirocyclic ring system. researchgate.netnih.gov The formation of five- or six-membered rings is generally favored.

Reactivity of the Methyl Group

The methyl group at the C-5 position of the pyrazole ring is generally less reactive than the chloroethyl group. However, under specific conditions, it can participate in various chemical transformations, including functionalization and condensation reactions.

Side-Chain Functionalization

The hydrogens of the methyl group can be substituted, typically via radical mechanisms or after deprotonation to form a carbanion.

Halogenation: While electrophilic halogenation preferentially occurs at the C-4 position of the pyrazole ring, side-chain halogenation of the methyl group can be achieved under radical conditions (e.g., using N-bromosuccinimide with a radical initiator). However, for some substituted pyrazoles, such as 1-phenyl-3,5-dimethyl-1H-pyrazole, reaction with N-chlorosuccinimide can result in a complex mixture of side-chain halogenated products. researchgate.net

Oxidation: Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid, although this may also affect other parts of the molecule, including the pyrazole ring itself.

A related reaction is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group. In N-substituted 3,5-dimethylpyrazoles, this electrophilic substitution occurs selectively at the C-4 position of the pyrazole ring rather than on the methyl groups. researchgate.netresearchgate.netdocumentsdelivered.comsci-hub.se

Condensation Reactions

The methyl group attached to a pyrazole ring can exhibit acidic properties, particularly if the pyrazole ring is quaternized or contains strong electron-withdrawing groups. This allows it to be deprotonated by a strong base, forming a nucleophilic carbanion. This carbanion can then react with electrophiles, such as aldehydes or ketones, in condensation reactions.

For example, pyrazolone (B3327878) derivatives, which are tautomers of hydroxypyrazoles, readily undergo Knoevenagel-type condensation reactions. The active methylene (B1212753) group at the C-4 position reacts with aromatic aldehydes to form benzylidene derivatives. researchgate.net While the C-5 methyl group of this compound is less activated than the C-4 methylene in a pyrazolone, similar condensation reactions with aldehydes are plausible under forcing conditions or with strong bases to facilitate deprotonation. researchgate.netmdpi.com

Mechanistic Investigations

Kinetic Studies of Key Transformations

Detailed kinetic studies on the transformations of this compound are not widely published. However, the kinetics of its principal reactions, such as elimination, can be inferred from established mechanistic principles.

The elimination reaction to form vinylpyrazole can proceed via E1 or E2 pathways, each with a distinct kinetic profile.

E2 Kinetics: As a bimolecular reaction, the rate of the E2 elimination is dependent on the concentration of both the pyrazole substrate and the base. The reaction follows second-order kinetics. libretexts.orgyoutube.com

Rate Law: Rate = k₂[C₆H₈ClN₂][Base]

The rate constant, k₂, would be influenced by the strength of the base, with stronger bases leading to a faster reaction. The reaction rate is also sensitive to steric hindrance at the substrate and the base. libretexts.org

E1 Kinetics: The E1 reaction is a unimolecular process where the rate-determining step is the formation of the carbocation. Therefore, the reaction rate is dependent only on the concentration of the pyrazole substrate and follows first-order kinetics. youtube.com

Rate Law: Rate = k₁[C₆H₈ClN₂]

The rate constant, k₁, is highly dependent on the stability of the resulting carbocation and the ionizing ability of the solvent.

The intramolecular cyclization reaction is typically a first-order process, as it involves reactants contained within a single molecule. The rate would depend on the concentration of the this compound substrate.

| Transformation | Expected Rate Law | Key Influencing Factors |

| E2 Elimination | Rate = k₂[Substrate][Base] | Base strength, Steric hindrance, Temperature |

| E1 Elimination | Rate = k₁[Substrate] | Solvent polarity, Leaving group ability, Temperature |

| Intramolecular Cyclization | Rate = kcyc[Substrate] | Ring strain of product, Nucleophilicity of N2, Solvent |

Elucidation of Reaction Intermediates

Understanding the transient species, or reaction intermediates, formed during the chemical transformations of this compound is fundamental to elucidating its reaction mechanisms. While direct isolation of these intermediates is often challenging due to their inherent instability, their existence is inferred from kinetic studies, product analysis, and established principles of physical organic chemistry.

A primary reaction pathway for compounds containing a 2-chloroethylamino moiety involves intramolecular cyclization, a form of neighboring group participation. In the case of this compound, the pyrazole nitrogen atom can act as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This process is proposed to form a highly reactive bicyclic aziridinium-like intermediate, specifically a pyrazolo[1,5-a]pyridinium or related bicyclic salt cation. researchgate.net This strained, three-membered ring intermediate is a potent electrophile, readily attacked by external nucleophiles. This mechanism explains why such compounds can act as effective biological alkylating agents. nih.gov

In other contexts, such as the synthesis of pyrazoles via the Knorr cyclocondensation, different types of intermediates are observed. For instance, the reaction between 1,3-dicarbonyl compounds and hydrazines may proceed through a hydroxylpyrazolidine intermediate, which then dehydrates to form the final aromatic pyrazole ring. rsc.org While this is related to pyrazole synthesis rather than the reactivity of the chloroethyl group, it highlights the diversity of intermediates in pyrazole chemistry.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored in real-time or through periodic sampling using various spectroscopic techniques. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation, providing valuable kinetic and mechanistic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the transformation of the 2-chloroethyl group. The methylene protons (-CH₂-) adjacent to the pyrazole ring and the chlorine atom have characteristic chemical shifts. During a reaction, such as a substitution or elimination, the electronic environment of these protons changes, leading to a shift in their resonance signals or the appearance of new signals. For example, in a dehydrochlorination reaction to form a vinyl group, the triplet signals of the ethyl group would disappear and be replaced by characteristic doublet of doublets for the vinyl protons. publishatcj.comconnectjournals.com Kinetic studies of pyrazole formation have also been successfully followed using ¹⁹F NMR where applicable. researchgate.net

| Functional Group | Typical δ (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| -CH₂-Cl (Reactant) | 3.6 - 4.0 | Triplet | Signal for the methylene group attached to chlorine. |

| -CH₂-Pyrazole (Reactant) | 4.2 - 4.5 | Triplet | Signal for the methylene group attached to the pyrazole ring. |

| -CH=CH₂ (Product) | 5.0 - 6.5 | Multiplet | Appearance of signals indicates formation of the vinyl product. |

| -CH₂-Nu (Product) | 2.8 - 4.0 | Triplet | New signals corresponding to the nucleophile-substituted product. |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The progress of a reaction can be followed by observing the disappearance of the characteristic C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region) of the starting material. Concurrently, the appearance of new absorption bands corresponding to the product, such as the C=C stretching of a vinyl group (~1640 cm⁻¹) or other characteristic bands of a newly introduced functional group, can be monitored. mdpi.com In-line FTIR spectroscopy has been successfully employed in flow chemistry systems to continuously monitor the kinetics of pyrazole synthesis. rsc.org

Mass Spectrometry (MS): Mass spectrometry can be used to identify the components of a reaction mixture at various time points. By coupling MS with a chromatographic method like HPLC (HPLC-MS), one can separate and identify the starting material, products, and any stable intermediates. rsc.org This provides a clear picture of the reaction's progress and product distribution over time. The mass spectra of reaction aliquots would show a decrease in the ion corresponding to the molecular weight of this compound and an increase in the ion(s) of the product(s).

UV-Visible Spectroscopy: For reactions that involve a change in the electronic conjugation of the pyrazole system, UV-Visible spectroscopy can be a valuable monitoring tool. For example, the formation of a vinylpyrazole from a chloroethylpyrazole leads to an extension of the conjugated π-system, which would result in a shift in the wavelength of maximum absorbance (λ_max). This change in the absorption spectrum can be correlated with the concentration of the product, allowing for kinetic analysis. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Analysis of a pyrazole (B372694) derivative like 3-(2-chloroethyl)-5-methyl-1H-pyrazole would involve several types of NMR experiments.

High-Resolution 1H NMR Analysis of Proton Environments

A high-resolution ¹H NMR spectrum would be essential to identify the distinct proton environments within the molecule. For this compound, one would expect to observe signals corresponding to:

The N-H proton of the pyrazole ring.

The C-H proton at position 4 of the pyrazole ring.

The protons of the methyl group (-CH₃) at position 5.

The two methylene (B1212753) groups (-CH₂CH₂Cl) of the chloroethyl side chain. These would likely appear as two distinct triplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | Broad singlet | - | - |

| Pyrazole H-4 | Singlet | - | - |

| -CH₃ | Singlet | - | - |

| -CH₂- (adjacent to pyrazole) | Triplet | ~6-7 | - |

| -CH₂Cl | Triplet | ~6-7 | - |

13C NMR for Carbon Backbone Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For this compound, distinct signals would be expected for the three pyrazole ring carbons, the methyl carbon, and the two carbons of the chloroethyl group.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | - |

| Pyrazole C-4 | - |

| Pyrazole C-5 | - |

| -CH₃ | - |

| -CH₂- (adjacent to pyrazole) | - |

| -CH₂Cl | - |

Heteronuclear NMR (e.g., 15N)

¹⁵N NMR spectroscopy could provide valuable insight into the electronic structure of the pyrazole ring by directly probing the nitrogen atoms. The two nitrogen atoms in the ring are in different chemical environments (one pyrrole-like, one pyridine-like) and would be expected to have distinct chemical shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the two methylene groups of the chloroethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (e.g., the C-4 proton to the C-4 carbon).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the placement of the substituent groups on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to confirm the stereochemistry and conformation of the molecule.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid phase. chemicalbook.com For a crystalline compound like this compound, ssNMR could be used to study potential polymorphism (the existence of multiple crystal forms), which can impact physical properties. chemicalbook.com It can also help determine intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, in the solid state. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the chloroethyl side chain or cleavage of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound was found to confirm its exact mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

No MS/MS studies were identified for this compound, preventing an analysis of its specific fragmentation pathways.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Interactions

No experimental FTIR spectra for this compound are available to detail its characteristic vibrational modes and functional group absorptions.

Raman Spectroscopy for Vibrational Fingerprinting

No Raman spectroscopy data was located for this compound, precluding the creation of its vibrational fingerprint.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure, Conformation, and Intermolecular Interactions

No single-crystal X-ray diffraction data has been published for this compound. Therefore, information regarding its absolute structure, molecular conformation, and intermolecular interactions in the solid state is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within the pyrazole ring. The pyrazole core is an aromatic heterocycle, and as such, it exhibits characteristic π → π* transitions. These high-energy transitions typically occur in the UV region of the electromagnetic spectrum.

The substituents on the pyrazole ring, the 2-chloroethyl group at the 3-position and the methyl group at the 5-position, can influence the energy of these electronic transitions. These alkyl and haloalkyl groups can cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to the unsubstituted pyrazole molecule. The presence of non-bonding electrons on the nitrogen atoms of the pyrazole ring also allows for n → π* transitions, which are typically weaker in intensity and may be observed at longer wavelengths than the π → π* transitions.

A typical UV-Vis spectrum for a substituted pyrazole like this compound in a solvent such as ethanol (B145695) would likely show strong absorption bands below 300 nm. nih.gov Analysis of these bands provides insight into the electronic conjugation and chromophoric system of the molecule.

Expected UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Electronic Transition |

|---|---|---|

| ~210 | ~8,000 | π → π* |

| ~250 | ~4,500 | π → π* |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses techniques that provide information about the three-dimensional structure of chiral molecules. While this compound itself is not chiral, the synthesis of chiral derivatives would open the door to characterization by methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Such derivatives could be synthesized, for example, by introducing a chiral center into one of the substituents or by using a chiral derivatizing agent.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Only chiral molecules that absorb light in the measured spectral region will exhibit a CD signal.

If a chiral derivative of this compound were synthesized, its CD spectrum would show positive or negative peaks (known as Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule. For instance, two enantiomers of a chiral pyrazole derivative would produce mirror-image CD spectra.

CD spectroscopy is a powerful tool for assigning the absolute configuration of a chiral center, especially when compared with theoretical calculations. The electronic transitions observed in the UV-Vis spectrum would be expected to give rise to corresponding signals in the CD spectrum for a chiral analog.

Hypothetical CD Spectral Data for a Chiral Derivative of this compound

| Wavelength (nm) | ΔA (mdeg) | Description |

|---|---|---|

| 290 | -5.2 | Negative Cotton effect (n → π*) |

| 255 | +12.8 | Positive Cotton effect (π → π*) |

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in All chiral molecules exhibit optical rotation, and an ORD spectrum provides more detailed structural information than a single measurement of optical rotation at a fixed wavelength.

For a chiral derivative of this compound, the ORD curve would show a characteristic dispersion. In regions of the spectrum where the molecule does not absorb light, a plain curve is observed, where the magnitude of the optical rotation steadily increases or decreases with shorter wavelengths. However, in the vicinity of an absorption band, the ORD curve will show an anomaly known as a Cotton effect, characterized by a peak and a trough.

The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. ORD is particularly useful for determining the absolute configuration of chiral molecules and for studying conformational changes. vlabs.ac.in

Hypothetical ORD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Rotation ([Φ]) | Feature |

|---|---|---|

| 310 | -1500 | Trough |

| 295 | 0 | Crossover |

| 275 | +2500 | Peak |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for studying pyrazole (B372694) derivatives. DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G**, are frequently used to model the properties of these molecules with a high degree of accuracy. nih.govkfupm.edu.sa These calculations provide a detailed picture of the molecule at the atomic level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(2-chloroethyl)-5-methyl-1H-pyrazole, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on related pyrazole structures have shown that the five-membered pyrazole ring is nearly planar. nih.govnih.gov The primary conformational flexibility in this compound arises from the rotation around the single bonds of the 2-chloroethyl side chain. Conformational analysis would identify the most stable rotamers, which are influenced by steric and electronic interactions between the side chain and the pyrazole ring. The geometric parameters for the optimized structure are comparable to those determined experimentally for similar pyrazole derivatives. nih.govrdd.edu.iq

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is representative, based on typical values for pyrazole derivatives calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.37 | |

| Bond Angles (°) | N1-N2-C3 | 112.5 |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 109.5 | |

| C4-C5-N1 | 104.0 |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO's location can vary depending on the substituents. In this compound, the HOMO-LUMO gap would be calculated to predict its kinetic stability and reactivity towards electrophiles and nucleophiles. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies Note: This data is illustrative of typical results from DFT calculations on substituted pyrazoles.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. sigmaaldrich.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculations are invaluable for interpreting experimental spectra and assigning specific absorption bands to the vibrations of functional groups within the molecule.

For this compound, calculations would predict characteristic frequencies for N-H stretching, C-H stretching of the methyl group and pyrazole ring, C-N and C=C ring vibrations, and the C-Cl stretching of the chloroethyl side chain. derpharmachemica.com Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. derpharmachemica.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: Frequencies are hypothetical and based on typical values for similar compounds.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 3100 | Aromatic C-H stretching (ring) |

| ν(C-H) | 2950 | Aliphatic C-H stretching (CH₃, CH₂) |

| ν(C=C/C=N) | 1550 | Ring stretching |

| δ(CH₃) | 1450 | Methyl group deformation |

| ν(C-Cl) | 720 | C-Cl stretching |

Quantum chemical calculations can also predict key thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These properties are essential for understanding the stability of the compound and the thermodynamics of its reactions. The enthalpy of formation provides information about the energy stored within the molecule, while the Gibbs free energy helps predict the spontaneity of a chemical reaction under specific conditions. Computational studies on other pyrazole derivatives have successfully determined such thermodynamic parameters. nih.govresearchgate.net

Table 4: Calculated Thermochemical Properties at 298.15 K Note: Values are illustrative and represent typical outputs of quantum chemical calculations.

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | +85.5 kJ/mol |

| Standard Entropy (S°) | 410.2 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +215.8 kJ/mol |

Reaction Mechanism Elucidation via Computational Methods

Beyond characterizing the molecule itself, computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and most importantly, the transition states that connect them.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating the precise geometry and energy of a transition state is crucial for understanding the reaction pathway and calculating the activation energy, which determines the reaction rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com

For this compound, a key reaction to study would be its N-alkylation, as unsymmetrical pyrazoles can yield two different regioisomers (alkylation at N1 or N2). Computational studies on similar pyrazoles have shown that the regioselectivity can be accurately predicted by calculating the activation energies for the two possible pathways. wuxiapptec.commdpi.com The pathway with the lower activation energy, corresponding to the more stable transition state, will be the favored one. wuxiapptec.com Factors such as steric hindrance and stabilizing interactions (e.g., hydrogen bonds) in the transition state structure determine the outcome. wuxiapptec.com

Table 5: Hypothetical Energy Profile for N-Alkylation of this compound Note: This table illustrates how computational methods can be used to compare competing reaction pathways.

| Pathway | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Alkylation at N1 | Transition State (TS1) | +18.0 |

| Product 1 | -5.2 | |

| Alkylation at N2 | Transition State (TS2) | +21.5 |

| Product 2 | -4.8 |

Reaction Energy Profiles

Theoretical calculations are instrumental in mapping the reaction energy profiles for molecules like this compound, providing critical insights into reaction mechanisms, transition states, and product selectivity. A key reaction for this compound is alkylation at the pyrazole ring's nitrogen atoms (N1 and N2). Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), can be employed to determine the activation energies (Ea) for competing reaction pathways.

For instance, the alkylation of a substituted pyrazole can yield two different products depending on which nitrogen atom acts as the nucleophile. The reaction energy profile charts the energy of the system as the reaction progresses from reactants to products, passing through a high-energy transition state. The height of this energy barrier, the activation energy, determines the rate of the reaction.

Computational studies on similar pyrazole systems have shown that the choice of alkylating agent can reverse the selectivity between the N1 and N2 positions. nih.gov A generic alkylating agent might favor alkylation at the N1 position due to lower steric hindrance, resulting in a lower activation energy for that pathway. However, a more complex reagent capable of forming hydrogen bonds with the pyrazole substrate can stabilize the transition state for N2 alkylation, lowering its activation energy and making it the kinetically favored product. nih.gov The difference in calculated activation energies can be used to predict the product ratio at a given temperature. nih.gov

A hypothetical reaction energy profile for the competing alkylation pathways of this compound is illustrated in the table below.

| Reactant System | Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pyrazole + Generic Alkylating Agent (e.g., CH₃Br) | N1 Alkylation | 10.5 | Major Product |

| Pyrazole + Generic Alkylating Agent (e.g., CH₃Br) | N2 Alkylation | 12.8 | Minor Product |

| Pyrazole + Functionalized Alkylating Agent | N1 Alkylation | 17.2 | Minor Product |

| Pyrazole + Functionalized Alkylating Agent | N2 Alkylation | 14.5 | Major Product |

Solvation Effects on Reaction Pathways

The solvent environment can profoundly influence reaction pathways and energetics, an effect that can be modeled using computational methods. For reactions involving polar molecules or charged intermediates, such as the alkylation of pyrazoles, solvation plays a critical role. Implicit and explicit solvent models are used to simulate these effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net This approach is computationally efficient and effective for calculating the influence of the bulk solvent on the stability of reactants, transition states, and products. Calculations have shown that polar solvents can stabilize charged transition states, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase.

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture. Studies on proton transfer in pyrazoles have demonstrated that solvent molecules like water can act as a bridge, facilitating intermolecular proton transfer and significantly lowering the activation barrier compared to the intramolecular process in the gas phase. nih.gov The choice of solvent can also alter the chemoselectivity of a reaction. For example, computational studies on related heterocyclic systems have shown that reactions carried out in nonpolar solvents (like hexane) can favor a different mechanistic pathway than those in polar solvents (like DMSO), leading to different products. nih.gov For this compound, modeling solvation effects is crucial for accurately predicting its reactivity and stability in different reaction media.

Molecular Dynamics Simulations (e.g., conformational sampling, intermolecular interactions)

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior and conformational landscape of this compound over time. eurasianjournals.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out its flexibility and identify low-energy conformations. nih.govresearchgate.net

A key feature of this compound is the chloroethyl side chain, which has multiple rotatable bonds. MD simulations can perform conformational sampling to identify the preferred orientations (rotamers) of this side chain relative to the pyrazole ring. This is crucial as the conformation can affect the molecule's reactivity and its interactions with other molecules. The simulation can reveal the population of different conformers and the energy barriers for converting between them.

Furthermore, MD simulations are used to study intermolecular interactions in a condensed phase, such as a solution. By placing the pyrazole molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), the simulation can track the formation and lifetime of hydrogen bonds, van der Waals interactions, and other non-covalent forces. This provides a detailed understanding of how the solute and solvent molecules arrange themselves and how these interactions influence the compound's properties and behavior in solution. researchgate.netnih.gov

QSAR and QSPR Studies (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structural features with its activity or physical properties, respectively. conicet.gov.ar In a non-biological context, QSPR is particularly relevant for predicting the chemical reactivity and physical properties of this compound.

QSPR models can establish a mathematical relationship between molecular descriptors and chemical reactivity. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, or topological properties. For pyrazole derivatives, quantum chemical descriptors derived from DFT calculations are particularly useful. researchgate.net

These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.

Hardness (η) and Softness (S): These global reactivity descriptors indicate the molecule's resistance to change in its electron distribution. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. researchgate.net

Atomic Charges: The partial charge on each atom can indicate sites susceptible to nucleophilic or electrophilic attack. mdpi.com

By performing a regression analysis on a dataset of related pyrazole compounds, a QSPR equation can be developed that links these descriptors to an experimental measure of reactivity, such as a reaction rate constant or activation energy. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Hardness (η) | Observed Reactivity (log k) |

|---|---|---|---|---|

| Pyrazole Derivative 1 | -6.85 | -1.20 | 2.83 | -3.5 |

| Pyrazole Derivative 2 | -7.10 | -1.15 | 2.98 | -3.9 |

| Pyrazole Derivative 3 | -6.70 | -1.50 | 2.60 | -3.1 |

| Pyrazole Derivative 4 | -7.25 | -1.05 | 3.10 | -4.2 |

QSPR models can also be developed to predict spectroscopic properties. For instance, a model could correlate structural descriptors with the fluorescence emission wavelength of a series of pyrazoline compounds. nih.gov By identifying the key molecular features that govern the spectroscopic property, such as specific topological indices or electronic parameters, the model can be used to predict the properties of new, unsynthesized compounds. This approach can guide the design of molecules with specific desired spectroscopic characteristics without the need for extensive experimental work. For this compound, a QSPR model could potentially predict properties like its maximum UV absorption wavelength or characteristic infrared (IR) stretching frequencies based on descriptors calculated from its molecular structure.

Spectroscopic Property Prediction and Interpretation (e.g., NMR chemical shift predictions)

Computational chemistry offers highly accurate methods for predicting spectroscopic data, which are invaluable for structure verification and interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound is a prime example.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for calculating NMR isotropic shielding constants. nih.gov These shielding constants can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Theoretical calculations can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) used. DFT-based predictions have been shown to have a standard deviation of approximately 0.1 ppm for ¹H shifts, which is often accurate enough to distinguish between different isomers or conformers. researchgate.netresearchgate.net

These predictions are powerful for several reasons:

Structure Confirmation: Comparing the predicted spectrum with the experimental one can confirm the proposed molecular structure.

Signal Assignment: In complex spectra, theoretical shifts can help assign specific signals to the correct nuclei in the molecule.

Stereochemical Analysis: NMR parameters are sensitive to the molecule's 3D structure, and GIAO calculations can help differentiate between stereoisomers.

The table below presents a hypothetical comparison of experimental and computationally predicted ¹H NMR chemical shifts for this compound.

| Proton | Hypothetical Experimental Shift (ppm) | Predicted Shift (DFT/GIAO) (ppm) | Difference (ppm) |

|---|---|---|---|

| CH₃ (at C5) | 2.30 | 2.25 | -0.05 |

| H (at C4) | 6.05 | 6.11 | +0.06 |

| CH₂ (adjacent to ring) | 3.00 | 2.94 | -0.06 |

| CH₂ (adjacent to Cl) | 3.85 | 3.92 | +0.07 |

| NH (pyrazole ring) | 12.50 | 12.41 | -0.09 |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the supramolecular assembly, crystal packing, and physicochemical properties of molecular solids. Computational methods such as Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) analysis provide profound insights into the nature and strength of these non-covalent interactions. For this compound and its tautomers, these analyses reveal a complex network of interactions that govern its solid-state architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For the closely related tautomer, 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, a detailed Hirshfeld surface analysis has been conducted based on its crystal structure. nih.govagosr.com This analysis provides quantitative information on the various intermolecular contacts that contribute to the stability of the crystal lattice. The surface is generated by mapping the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

The analysis reveals that the crystal packing is dominated by a combination of hydrogen bonding and other weaker contacts. nih.gov The most significant of these are the hydrogen-hydrogen (H···H), chlorine-hydrogen (Cl···H/H···Cl), and oxygen-hydrogen (O···H/H···O) interactions. nih.govbohrium.com In the crystal, molecules form dimers through N—H···O hydrogen bonds. nih.gov These dimers are further connected into ribbons, which are stabilized by π–π stacking and C—Cl···π interactions. nih.gov The three-dimensional structure is consolidated by Cl···H and Cl···Cl interactions between layers. nih.gov

The percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area are summarized in the table below. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 43.3 |

| Cl···H / H···Cl | 22.1 |

| O···H / H···O | 18.7 |

| N···H / H···N | 4.3 |

| N···C / C···N | 3.4 |

| C···H / H···C | 2.6 |

| Cl···C / C···Cl | 2.4 |

| C···C | 0.7 |

| Cl···N / N···Cl | 0.7 |

The data clearly indicates that H···H contacts cover the largest portion of the molecular surface, which is typical for organic molecules. nih.gov The significant contributions from Cl···H/H···Cl and O···H/H···O contacts underscore the importance of hydrogen bonding and halogen-involved interactions in the crystal packing of this pyrazole derivative. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual and quantitative summary of these interactions, further detailing the distances and relative frequencies of each contact type. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. scielo.org.mxjussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). jussieu.fr By plotting RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be characterized. scielo.org.mx

This analysis generates 3D isosurfaces that are color-coded to distinguish between different interaction types:

Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak van der Waals interactions.

Red isosurfaces signify strong steric repulsion, typically found within rings or crowded molecular regions. researchgate.net

While a specific RDG analysis for this compound is not available in the cited literature, the principles of the method and analyses of other pyrazole-containing compounds allow for a theoretical investigation of its expected non-covalent interactions. researchgate.neteurasianjournals.com For a molecule like this compound, an RDG analysis would be expected to visualize several key features.

Strong, attractive hydrogen bonding interactions (blue isosurfaces) would be anticipated between the N-H group of the pyrazole ring and a neighboring acceptor atom, which is consistent with the Hirshfeld analysis showing significant N—H···O bonds. nih.gov Weaker C-H···Cl and C-H···N interactions would also likely be visualized as bluish-green regions.

Finally, red isosurfaces would appear in the center of the pyrazole ring, indicating steric repulsion and covalent character. researchgate.net The RDG scatter plot would quantify these interactions, with spikes at negative values of sign(λ₂)ρ corresponding to hydrogen bonds, near-zero values for van der Waals interactions, and positive values for steric clashes. scielo.org.mx This theoretical approach provides a complementary view to Hirshfeld surface analysis, offering a qualitative and quantitative map of the non-covalent forces at play.

Applications of 3 2 Chloroethyl 5 Methyl 1h Pyrazole and Its Derivatives Strictly Non Biological

Role as a Synthetic Intermediate

The presence of a reactive chloroethyl group and a nucleophilic pyrazole (B372694) ring makes 3-(2-chloroethyl)-5-methyl-1H-pyrazole a key starting material for the synthesis of more complex molecular architectures. Its utility is primarily demonstrated in its role as a precursor for diverse heterocyclic systems, its potential as a building block in multi-step or multi-component reaction sequences, and the ease of its functionalization.

The bifunctional nature of this compound allows it to be an ideal precursor for the construction of fused and complex heterocyclic systems. The chloroethyl group can act as an electrophilic site, enabling intramolecular cyclization reactions to form new rings fused to the pyrazole core.